Salsolinol

概要

説明

作用機序

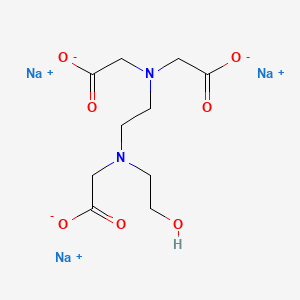

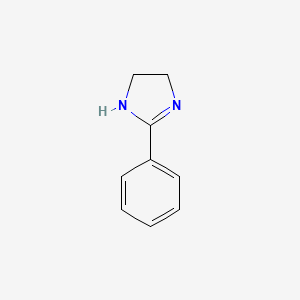

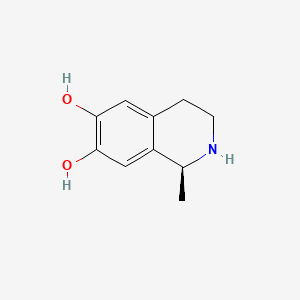

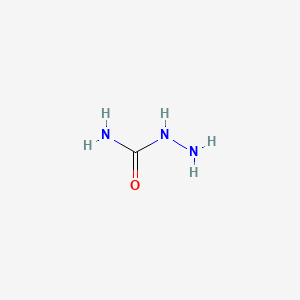

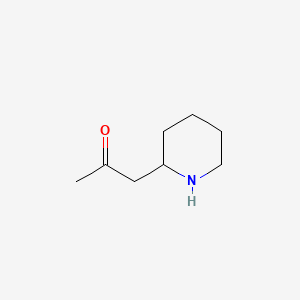

Salsolinol, also known as (-)-Salsolinol, is a chemical compound derived from dopamine that plays a significant role in neurotransmission and has been linked to dopamine-related disorders .

Target of Action

This compound primarily targets dopaminergic neurons in the central nervous system . It has been suggested that this compound could act as an agonist on prejunctional α-adrenergic receptors .

Mode of Action

This compound interacts with its targets, leading to changes in the function of dopaminergic neurons . It has been proposed that this compound and its derivatives induce apoptosis of dopaminergic neurons due to their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and their ability to induce Parkinsonism .

Biochemical Pathways

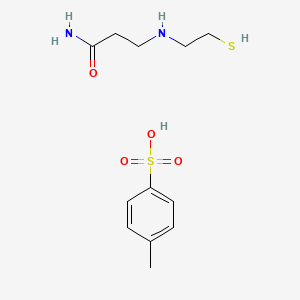

This compound is endogenously synthesized by multiple routes, although its origin in the human body remains controversial . It is metabolized by an N-methyltransferase enzyme into N-methyl-®-salsolinol . This can then be converted by an amine oxidase into 1,2-dimethyl-6,7-dihydroxyisoquinolinium (DMDHIQ+) .

Pharmacokinetics

This compound is both synthesized in the human body and ingested in several common dietary sources . It has the ability to cross the blood-brain barrier , which is crucial for its interaction with the central nervous system.

Result of Action

This compound has been linked to neurotoxicity and neuroprotection. At lower concentrations, it demonstrates a distinct neuroprotective activity, whereas at higher concentrations, it causes a neurotoxic effect . It has been suggested that this compound induces Parkinson’s disease through activating NLRP3-dependent pyroptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the concentration of this compound can significantly affect its neurotoxic or neuroprotective properties . Furthermore, the presence of other compounds, such as acetaldehyde, can affect the synthesis of this compound .

生化学分析

Biochemical Properties

Salsolinol plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to affect the activity of caspase-3, an enzyme involved in apoptosis, and lactate dehydrogenase, which is released during cell damage . Additionally, this compound interacts with mitochondrial membrane potential, influencing cellular energy metabolism . These interactions highlight the compound’s dual role in neuroprotection and neurotoxicity, depending on its concentration.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. At lower concentrations, this compound demonstrates neuroprotective effects by antagonizing glutamate-induced apoptotic and neurotoxic damage . At higher concentrations, it can enhance glutamate excitotoxicity, leading to cell damage . These effects underscore the compound’s complex role in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to dopamine receptors and influences neurotransmission . It also affects the activity of enzymes such as caspase-3 and lactate dehydrogenase, leading to changes in apoptotic pathways and cellular metabolism . Furthermore, this compound can modulate gene expression by influencing transcription factors and signaling pathways involved in cell survival and death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that both acute and chronic administration of this compound does not significantly affect dopamine metabolism or its concentration in the brain . Its stability and degradation can influence its long-term effects on cellular function. For example, this compound’s neuroprotective effects are more pronounced at lower concentrations and shorter exposure times, while its neurotoxic effects become evident at higher concentrations and prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits neuroprotective properties, reducing glutamate-induced neurotoxicity . At higher doses, it can cause neurotoxic effects, enhancing glutamate excitotoxicity and leading to cell damage . These dosage-dependent effects highlight the importance of carefully regulating this compound levels in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to dopamine metabolism. It is synthesized from dopamine and acetaldehyde through a non-enzymatic Pictet-Spengler reaction or via the enzyme this compound synthase . This compound can also influence metabolic flux and metabolite levels by interacting with enzymes involved in cellular energy metabolism, such as lactate dehydrogenase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in the brain, where it interacts with dopamine receptors and other biomolecules . Additionally, this compound’s distribution within cells is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it influences cellular energy metabolism and apoptotic pathways . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, affecting its interactions with biomolecules and its overall cellular effects .

準備方法

Synthetic Routes and Reaction Conditions: Salsolinol can be synthesized via a Pictet-Spengler reaction, which involves the condensation of dopamine with acetaldehyde . This reaction is non-enantiospecific, producing a racemic mixture of the compound. Additionally, a chemoenzymatic, enantioselective synthesis of the ®-enantiomer has been reported .

Industrial Production Methods:

化学反応の分析

Types of Reactions: Salsolinol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized by cytochrome c, leading to protein aggregation.

Substitution: this compound can undergo substitution reactions, particularly involving its catechol moiety.

Major Products: The major products formed from these reactions include N-methyl-®-salsolinol and its 7-methoxy and 6-methoxy versions, which are formed by the enzyme catechol-O-methyltransferase .

科学的研究の応用

Salsolinol has been extensively studied for its role in various scientific fields:

類似化合物との比較

Salsolinol is part of the tetrahydroisoquinoline family, which includes various compounds with similar structures and functions. Some similar compounds include:

1,2,3,4-Tetrahydroisoquinoline: A simpler representative of non-catechol tetrahydroisoquinolines found in plants and the brain of humans and animals.

N-Methyl-®-salsolinol: A metabolite of this compound with potential neurotoxic effects.

6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another catechol derivative with similar neuroactive properties.

This compound is unique due to its dual role as both a neurotoxin and a neuroprotective agent, depending on the concentration and context of its presence .

特性

IUPAC Name |

(1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6/h4-6,11-13H,2-3H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRKLUSXDYATLG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40897153 | |

| Record name | S-(-)-Salsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27740-96-1 | |

| Record name | (-)-Salsolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27740-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(-)-Salsolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027740961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(-)-Salsolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40897153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALSOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ILS801M65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salsolinol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl ethyl 1-chloro-5-[[(5,6dihydro-2-methyl-1,4-oxathiin-3-yl)carbonyl]amino]benzoate](/img/structure/B1199969.png)